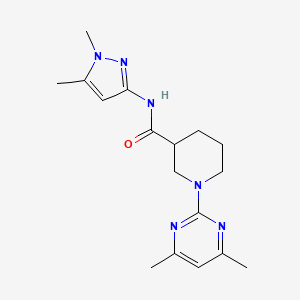![molecular formula C15H24N4O2 B14935040 N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935040.png)
N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines a morpholine ring, a pyrazole ring, and a cycloheptane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the morpholine derivative. The morpholine ring is introduced through a reaction between ethylene oxide and ammonia, followed by further functionalization to attach the ethyl group. The pyrazole ring is synthesized separately through a cyclization reaction involving hydrazine and a diketone. Finally, the two components are coupled under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
類似化合物との比較
Similar Compounds
- N-Ethyl-2-morpholin-4-ylethanamine
- N-[2-(morpholin-4-yl)ethyl]piperidine-3-carboxamide
- 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide stands out due to its unique combination of a morpholine ring, a pyrazole ring, and a cycloheptane ring
特性
分子式 |
C15H24N4O2 |
|---|---|
分子量 |
292.38 g/mol |
IUPAC名 |
N-(2-morpholin-4-ylethyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H24N4O2/c20-15(16-6-7-19-8-10-21-11-9-19)14-12-4-2-1-3-5-13(12)17-18-14/h1-11H2,(H,16,20)(H,17,18) |
InChIキー |
UNUUDKWXNXOMID-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide](/img/structure/B14934962.png)
![Methyl 2-({3-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14934971.png)

![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone](/img/structure/B14934979.png)

![N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine](/img/structure/B14934986.png)


![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B14934998.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B14935011.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B14935038.png)

